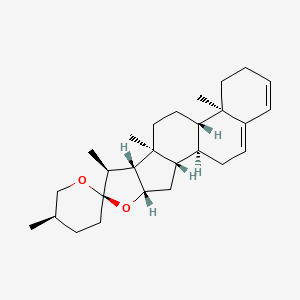
Diosgenin,dehydro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Deoxy-delta3-diosgenin is a naturally occurring steroidal sapogenin, primarily derived from plants belonging to the Dioscoreaceae family This compound is structurally similar to diosgenin, a well-known precursor for the synthesis of various steroid hormones
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-delta3-diosgenin typically involves the extraction of diosgenin from plant sources, followed by chemical modifications. Diosgenin can be extracted using methods such as soxhlet extraction, heat reflux, ultrasonic-assisted extraction, and liquid-liquid extraction . The extracted diosgenin undergoes a series of chemical reactions, including deoxygenation and isomerization, to yield 3-Deoxy-delta3-diosgenin.
Industrial Production Methods: Industrial production of 3-Deoxy-delta3-diosgenin involves large-scale extraction of diosgenin from Dioscorea species, followed by chemical processing. The optimization of extraction parameters, such as solvent composition, solid-to-solvent ratio, particle size, time, and temperature, is crucial for maximizing yield . Advanced techniques like response surface methodology and artificial neural network modeling are employed to enhance the efficiency of the extraction process.
化学反応の分析
Types of Reactions: 3-Deoxy-delta3-diosgenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to remove oxygen functionalities and introduce hydrogen atoms.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of 3-Deoxy-delta3-diosgenin. These derivatives exhibit enhanced biological activities and are used in pharmaceutical research.
科学的研究の応用
3-Deoxy-delta3-diosgenin has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Medicine: 3-Deoxy-delta3-diosgenin is explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the production of steroidal drugs and as a raw material for the synthesis of bioactive molecules.
作用機序
The mechanism of action of 3-Deoxy-delta3-diosgenin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the phosphatidylinositide-3 kinase (PI3K)/Akt pathway, extracellular signal-regulated kinase (ERK) pathway, and nuclear factor kappa B (NF-κB) pathway . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation. By inhibiting these pathways, 3-Deoxy-delta3-diosgenin can reduce the proliferation of cancer cells, induce apoptosis, and suppress inflammation.
類似化合物との比較
3-Deoxy-delta3-diosgenin is structurally similar to other steroidal sapogenins such as diosgenin, dioscin, and yamogenin. it exhibits unique properties that distinguish it from these compounds:
特性
CAS番号 |
1672-65-7 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC名 |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-oxane] |
InChI |
InChI=1S/C27H40O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24H,6,9-16H2,1-4H3/t17-,18+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
InChIキー |
YEQBGJNMHDZXRG-ASBKZRTJSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)

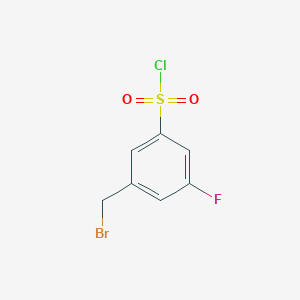
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
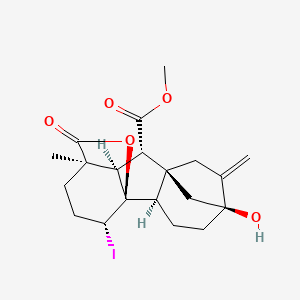
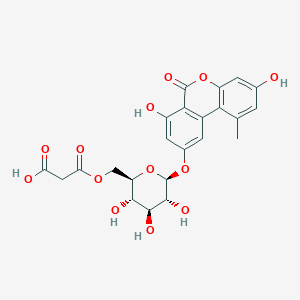
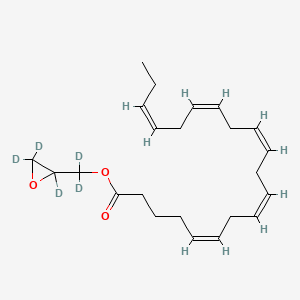

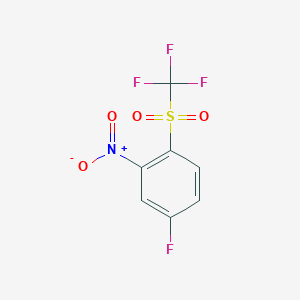

![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
